7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Designation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocyclic systems containing both nitrogen-containing rings. The base name "pyrrolo[2,3-d]pyrimidine" indicates the fusion pattern between the pyrrole and pyrimidine rings, where the pyrrole ring is fused to the pyrimidine ring at positions 2 and 3 of the pyrimidine system. The bracketed notation [2,3-d] specifically designates that the pyrrole ring shares atoms at positions 2 and 3 of the pyrimidine ring, distinguishing it from other possible fusion patterns such as [3,2-d] or [3,4-d] arrangements.
The numerical positioning system for this bicyclic framework follows a standardized numbering scheme where the pyrimidine ring provides the primary numbering sequence. The designation "7H" indicates that the hydrogen atom is located at position 7 of the bicyclic system, specifically on the nitrogen atom of the pyrrole ring. This positional notation is crucial for distinguishing between possible tautomeric forms, as the hydrogen can potentially migrate to different positions within the ring system.
The substituent nomenclature reflects the presence of two distinct functional groups attached to the core bicyclic structure. The "7-methyl" designation indicates a methyl group (CH₃) attached to the nitrogen atom at position 7, while the "5-carboxylic acid" designation specifies the presence of a carboxyl group (COOH) at position 5 of the ring system. The Chemical Abstracts Service registry number 1499578-19-6 provides a unique identifier for this specific isomeric form, distinguishing it from related compounds with different substitution patterns.
Structural Features: Pyrrolo-Pyrimidine Core, Methyl Substituent, and Carboxylic Acid Group
The pyrrolo[2,3-d]pyrimidine core structure represents a bicyclic aromatic system that combines the electronic properties of both pyrrole and pyrimidine rings in a fused arrangement. This core structure exhibits significant aromatic character due to the delocalized π-electron system spanning both rings, contributing to the compound's stability and chemical reactivity patterns. The fusion of these two heterocyclic systems creates a planar molecular framework with specific electronic distribution that influences both chemical and biological properties.
The pyrimidine portion of the bicyclic system contains two nitrogen atoms at positions 1 and 3, creating electron-deficient sites that significantly influence the compound's reactivity and intermolecular interactions. These nitrogen atoms contribute to the overall basicity of the molecule and provide potential sites for hydrogen bonding interactions. The pyrrole ring contributes an additional nitrogen atom at position 7, which serves as the attachment site for the methyl substituent and plays a crucial role in the compound's tautomeric behavior.
The methyl substituent at position 7 serves multiple structural and chemical functions within the molecular framework. This alkyl group increases the steric bulk around the nitrogen atom, potentially influencing the compound's conformational preferences and intermolecular packing arrangements. The methyl group also provides electronic donation to the ring system through hyperconjugation effects, subtly modifying the electron density distribution throughout the bicyclic core. Additionally, the presence of the methyl group at this position prevents tautomeric rearrangements involving hydrogen migration to or from the 7-position, effectively fixing the tautomeric form of the compound.
The carboxylic acid functional group at position 5 introduces significant polarity and hydrogen bonding capability to the molecular structure. This functional group consists of a carbonyl carbon doubly bonded to oxygen and singly bonded to a hydroxyl group, creating both hydrogen bond donor and acceptor sites. The carboxylic acid group can exist in various ionization states depending on solution pH, with the neutral carboxylic acid form predominating under acidic conditions and the carboxylate anion form prevailing under basic conditions.
| Structural Component | Position | Chemical Formula | Molecular Contribution |
|---|---|---|---|
| Pyrrolo-pyrimidine core | Positions 1-8 | C₆H₃N₃ | Bicyclic aromatic system |
| Methyl substituent | Position 7 | CH₃ | Alkyl substitution |
| Carboxylic acid group | Position 5 | COOH | Polar functional group |
| Complete molecule | - | C₈H₇N₃O₂ | Molecular weight 177.16 |
Stereochemical and Tautomeric Considerations
The stereochemical analysis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid reveals a fundamentally planar molecular structure due to the aromatic nature of the bicyclic core system. The compound does not possess traditional stereogenic centers that would give rise to optical isomerism, as all atoms within the ring system maintain sp² hybridization states that enforce planarity. However, the molecule exhibits conformational flexibility around the carboxylic acid functional group, where rotation about the carbon-carbon bond connecting the carboxyl group to the ring system can generate different conformational isomers.
The carboxylic acid group can adopt various conformational arrangements relative to the plane of the bicyclic ring system. These conformations are primarily distinguished by the orientation of the hydroxyl hydrogen atom, which can be positioned either syn or anti to neighboring ring atoms. The energetic preferences for these conformations are influenced by intramolecular hydrogen bonding interactions between the carboxyl hydrogen and nitrogen atoms within the ring system, as well as steric interactions between the carboxyl oxygen atoms and ring substituents.
Tautomeric considerations for this compound involve potential proton migration within the bicyclic ring system, although the presence of the methyl group at position 7 significantly constrains the available tautomeric forms. The pyrrolo[2,3-d]pyrimidine core structure can theoretically undergo prototropic rearrangements involving hydrogen migration between nitrogen atoms and carbon atoms within the ring system. However, the 7-methyl substitution prevents hydrogen migration to or from the nitrogen at position 7, effectively eliminating several potential tautomeric forms that would otherwise be accessible.
The most significant tautomeric consideration involves the potential for hydrogen migration between the nitrogen atoms at positions 1 and 3 of the pyrimidine ring, although such rearrangements would require substantial energy input due to the aromatic stabilization of the existing tautomeric form. The carboxylic acid functional group itself can exist in equilibrium between its neutral carboxylic acid form and its ionized carboxylate form, although this represents an acid-base equilibrium rather than true tautomerism.
| Tautomeric Form | Stability | Hydrogen Position | Electronic Distribution |
|---|---|---|---|
| 7H-form (observed) | Most stable | Position 7 (methylated) | Optimized aromaticity |
| 1H-form | Theoretical | Position 1 | Disrupted aromaticity |
| 3H-form | Theoretical | Position 3 | Disrupted aromaticity |
| 5H-form | Highly unstable | Position 5 | Loss of aromaticity |
Computational studies suggest that the observed 7H-tautomeric form represents the thermodynamically most stable arrangement due to optimal electron delocalization throughout the bicyclic system and favorable electrostatic interactions between the ring nitrogen atoms. The methyl substitution at position 7 further stabilizes this tautomeric form by providing additional electron density to the ring system and preventing unfavorable tautomeric rearrangements that would disrupt the aromatic character of the molecule.
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWMPOOBKALXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Carboxylation via Coupling and Cyclization
A representative method (patent CN111303162B) for related pyrrolo[2,3-d]pyrimidine carboxylic acid derivatives involves:
Step 1: Coupling of Halogenated Pyrimidine with Acrylic Acid
- React 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid in the presence of nickel salt and cuprous halide catalysts.
- Use organic ligands and bases such as N,N-diisopropylethylamine.
- Reaction solvent: absolute ethanol.
- Conditions: Stir at 50–80 °C under nitrogen atmosphere for 8 hours.
- Yields: Approximately 73% for the intermediate 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid.
Step 2: Intramolecular Cyclization
- Treat the acrylic acid adduct with cuprous chloride catalyst and triethylamine base in dimethyl sulfoxide.
- Reaction at 70 °C for 12 hours under nitrogen.
- Followed by ammonia water addition and filtration.
- Yields: About 98% for 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Step 3: Oxidation to Aromatic System
- Oxidize the dihydro intermediate with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in solvents like tetrahydrofuran or dichloromethane.
- Temperature control between 20–70 °C.
- Molar ratio of substrate to DDQ: 1:1 to 1:3.
- Final product: 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Note: Although this method is for a cyclopentyl-substituted analog, the core cyclization and carboxylation strategy is applicable to 7-methyl derivatives with appropriate modifications of substituents and reaction parameters.
Amination and Cross-Coupling Approaches for Substituted Pyrrolo[2,3-d]pyrimidines
A study published in the Journal of Medicinal Chemistry (2023) describes:
Amination of Protected Pyrrolopyrimidines
- Dissolve H-pyrrolo[2,3-d]pyrimidine in dry n-butanol or dioxane.
- Add benzylamine (or other amines) and optionally N,N-diisopropylethylamine.
- Heat at 100–140 °C for 4–24 hours.
- Work-up involves extraction and purification by silica gel chromatography.
-
- React aminated pyrrolopyrimidines with aryl boronic acids or esters.
- Use PdCl2(dppf) catalyst (2–5 mol%) and potassium carbonate base.
- Solvent system: degassed 1,4-dioxane and water.
- Reaction temperature: 60–80 °C.
- Purification by chromatography.
Data Table Summarizing Key Preparation Steps
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Coupling with acrylic acid | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, Ni salt, CuI, DIPEA | Ethanol, 50–80 °C, 8 h, N2 | 73.1 | Intermediate acrylic acid adduct |
| 2 | Intramolecular cyclization | CuCl, triethylamine | DMSO, 70 °C, 12 h, N2 | 97.6 | Forms dihydro-pyrrolopyrimidine carboxylic acid |
| 3 | Oxidation | DDQ | THF or DCM, 20–70 °C | Not specified | Aromatizes to final pyrrolopyrimidine acid |
| 4 | Amination | Benzylamine, DIPEA (optional) | n-BuOH or dioxane, 100–140 °C, 4–24 h | Variable | For substitution on pyrrolopyrimidine core |
| 5 | Suzuki cross-coupling | PdCl2(dppf), K2CO3, aryl boronic acid | 1,4-dioxane/H2O, 60–80 °C | Variable | For aryl substitution |
| 6 | Bromination | NBS | DCM, 0–25 °C, 2 h | 86–93 | Brominated intermediate for further reactions |
Research Findings and Notes
- The use of nickel and copper catalysts in coupling steps avoids expensive palladium catalysts, reducing cost and improving industrial applicability.
- Intramolecular cyclization under mild bases and copper catalysis efficiently forms the fused pyrrolo[2,3-d]pyrimidine ring system with high yields.
- Oxidation with DDQ is a reliable method to aromatize dihydro intermediates to the fully aromatic pyrrolopyrimidine core.
- Amination and Suzuki cross-coupling provide versatile routes for functional group diversification, including methyl and carboxyl substitutions.
- Halogenation with NBS is a high-yielding, mild method to introduce reactive sites for further functionalization.
- The described methods emphasize inert atmosphere (nitrogen protection) to prevent side reactions and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the carboxylic acid group.
Substitution: Halogenation and other substitution reactions are common, particularly at the 4th and 6th positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Zinc dust in ethanol or other reducing agents.
Substitution: Iodine in acetic acid for iodination reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on "7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid." However, the search results do provide some information regarding its properties, related compounds, and general applications of pyrrolo[2,3-d]pyrimidine derivatives.
Chemical Information
- Name: 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid
- Molecular Formula: C8H7N3O2
- Molecular Weight: 177.163
- CAS Number: 1499578-19-6
- Purity: ~97%
- Form: Solid
Safety Information
- Signal Word: Warning
- Hazard Statements: Harmful if swallowed and may cause an allergic skin reaction .
General Applications of Pyrrolo[2,3-d]pyrimidine Derivatives
- Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives have gained attention as potential kinase inhibitors in drug discovery and development . They are explored for cancer therapy by targeting kinases .
- RET Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives are investigated for inhibiting RET-wt, drug-resistant mutant RET V804M, and RET gene fusion-driven cell growth .
- Immunosuppressive Agents: Pyrrolo[2,3-d]pyrimidine compounds are potent inhibitors of protein kinases like Janus Kinase 3 (JAK3) and are useful for treating immunological disorders such as lupus, multiple sclerosis, rheumatoid arthritis, psoriasis, and others .
- Treatment of immunological disorders: They are also useful in the treatment and prevention of chronic or acute organ transplant rejection .
- Biological Activity: Some pyrrolo[2,3-d]pyrimidine derivatives have shown antitumor and antiviral activity.
Related Compounds
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: CAS No. 1234616-77-3, Molecular formula: C7H5N3O2 . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .
- 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid: This compound has potential antitumor and antiviral activities.
- 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: Molecular formula C8H7N3O2 .
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets, particularly kinases. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells, as well as the modulation of other cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogenation and Alkylation
The table below summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Target Compound) | 1499578-19-6 | C₈H₇N₃O₂ | 177.16 | Methyl at N7, carboxylic acid at C5 |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 1069473-61-5 | C₈H₆ClN₃O₂ | 211.61 | Chlorine at C4, methyl at N7 |
| 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 1184918-12-4 | C₁₀H₁₀ClN₃O₂ | 239.66 | Isopropyl at N7, chlorine at C4 |
| 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1060816-67-2 | C₇H₆ClN₃ | 167.60 | Chlorine at C2, methyl at N7 |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 1638768-02-1 | C₇H₃Cl₂N₃O₂ | 232.02 | Chlorines at C2 and C4 |
| Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 40533-94-6 | C₈H₈N₄O₂ | 192.17 | Methyl ester at C5, amine at C4 |
Key Observations:
Dichlorination at C2 and C4 (e.g., 2,4-dichloro analog) further elevates molecular weight (232.02 g/mol) and may reduce solubility due to increased hydrophobicity .
Alkylation Effects :
- Substitution of methyl with isopropyl at N7 (e.g., 4-chloro-7-isopropyl analog) increases steric bulk, which could influence receptor selectivity or metabolic stability .
Functional Group Modifications: Replacement of carboxylic acid with a methyl ester (e.g., methyl 4-amino analog) converts the compound into a prodrug form, improving membrane permeability .
Research Findings and Industrial Relevance
Biological Activity :
Industrial Use :
- The target compound is marketed by suppliers like Aladdin Scientific for research-scale applications, emphasizing its role in early-stage drug discovery .
Biological Activity
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1499578-19-6) is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core, which is significant for its biological interactions.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer properties. A study demonstrated that this compound and its analogs can inhibit tumor cell proliferation effectively. The mechanism involves selective uptake via folate receptors (FR) and inhibition of the enzyme GARFTase (Glycinamide ribonucleotide formyltransferase), crucial for purine biosynthesis in cancer cells. This selectivity reduces toxicity to normal cells while enhancing therapeutic efficacy against cancerous tissues .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 5.0 | Inhibition of GARFTase |
| Analog 1 | MDA-MB-231 | 4.2 | Folate receptor-mediated uptake |
| Analog 2 | MCF-7 | 6.1 | Inhibition of purine biosynthesis |
Apoptotic Induction
Studies have shown that treatment with this compound can induce apoptosis in various cancer cell lines, including HepG2 cells. The induction of apoptosis was associated with the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests potential applications in cancer therapy targeting abnormal cell death pathways .
Antimicrobial Properties
The pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial activity. Compounds from this class have shown effectiveness against a range of bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidines and evaluated their biological activity. The results indicated that compounds with specific substitutions exhibited enhanced potency against various cancer cell lines compared to traditional antifolates .
- Mechanistic Insights : Research into the mechanism revealed that these compounds could selectively target FR-expressing cells, leading to increased drug accumulation and reduced side effects compared to conventional therapies .
Q & A
Q. What are the common synthetic routes for preparing 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives?
A typical multi-step synthesis involves cyclization and functionalization of precursor heterocycles. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized via:
Precursor preparation : Coupling ethyl 2-cyanoacetate with halogenated dimethoxyethane to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization : Reacting intermediates with formamidine to generate pyrimidin-4-ol derivatives.
Substitution : Introducing methyl or carboxylic acid groups at specific positions via alkylation or carboxylation.
Chlorination/bromination : Halogenation at the 4-position using POCl₃ or POBr₃ .
For carboxylation, a common method involves hydrolysis of nitrile intermediates under acidic or basic conditions, as seen in related pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives .
Q. How can researchers characterize the structural purity and identity of this compound using spectroscopic methods?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at N7, carboxylic acid at C5). For example, the methyl group typically resonates at δ 3.5–4.0 ppm in DMSO-d₆.
- LCMS/HPLC : To assess purity and molecular weight (e.g., [M+H]+ ion for C₉H₈N₃O₂ would be 206.07). Retention time under reverse-phase conditions (e.g., C18 column, 0.1% TFA in water/acetonitrile) can validate consistency .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .
Q. What are the key considerations in designing kinase inhibition assays for evaluating biological activity?
- Target selection : Prioritize kinases with structural homology to known targets (e.g., EGFR, VEGFR2, CDK2) based on analog studies .
- Assay conditions : Use ATP-concentration-matched radiometric or fluorescence-based assays (e.g., ADP-Glo™).
- Control compounds : Include reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
- Data validation : Perform dose-response curves (IC₅₀) and assess selectivity via kinase profiling panels .
Advanced Research Questions
Q. How do structural modifications at the 4- and 5-positions of the pyrrolo[2,3-d]pyrimidine core influence kinase selectivity and potency?
- 4-Position substitutions : Chlorine or bromine at C4 enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR inhibition IC₅₀ < 100 nM for 4-chloro derivatives). Ethyl or morpholinyl groups improve solubility but may reduce affinity .
- 5-Position modifications : Carboxylic acid groups introduce hydrogen-bonding potential with catalytic lysine residues (e.g., in CDK2). Conversion to amides or esters can modulate cell permeability .
- SAR trends : Bulkier substituents at C4/C5 often increase selectivity for tyrosine kinases over serine/threonine kinases .
Q. What computational strategies are employed to predict binding modes of derivatives with target kinases?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., PDB entries 1M17 for EGFR). Key interactions include hydrogen bonds with hinge-region residues (e.g., Met793) and π-π stacking with Phe723 .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR models : Train models on IC₅₀ data from analogs to predict activity of novel derivatives .
Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-d]pyrimidine derivatives?
- Orthogonal assay validation : Confirm inhibitory activity using both biochemical (e.g., kinase assay) and cellular (e.g., proliferation) assays.
- Meta-analysis : Compare experimental variables (e.g., ATP concentration, cell lines) across studies. For example, divergent IC₅₀ values for EGFR inhibition may arise from differing ATP levels (1 mM vs. 10 µM) .
- Structural analogs : Test compounds with minor modifications (e.g., 7-methyl vs. 7-cyclopropyl) to isolate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
